Cas no 1795278-82-8 (N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide)
![N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1795278-82-8x500.png)
N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide
- EN300-26680326
- Z1285831073
- N-(cyanomethyl)-N-cyclopropylspiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide
- 1795278-82-8
- AKOS033236048
-
- インチ: 1S/C18H20N2O/c19-10-11-20(14-7-8-14)17(21)16-12-18(16)9-3-5-13-4-1-2-6-15(13)18/h1-2,4,6,14,16H,3,5,7-9,11-12H2
- InChIKey: DDVBLALONHQGOT-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC21C1C=CC=CC=1CCC2)N(CC#N)C1CC1
計算された属性
- せいみつぶんしりょう: 280.157563266g/mol
- どういたいしつりょう: 280.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 489
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 44.1Ų
N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26680326-0.05g |
N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide |
1795278-82-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide 関連文献
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N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamideに関する追加情報
N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide: A Comprehensive Overview
N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide (CAS No. 1795278-82-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and functional groups, exhibits promising biological activities and potential therapeutic applications. This comprehensive overview delves into the chemical properties, synthesis methods, biological activities, and current research trends associated with this compound.
Chemical Structure and Properties
N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide is a complex organic molecule with a molecular formula of C19H18N2O. The compound features a spirocyclic framework, which consists of a cyclopropane ring fused to a naphthalene ring. The presence of a cyano group and a cyclopropyl substituent on the amide nitrogen adds to its structural complexity and contributes to its unique chemical properties. The spirocyclic structure provides enhanced stability and conformational rigidity, which are crucial for its biological activity.
The compound is typically synthesized through multi-step processes involving the formation of the spirocyclic core followed by functionalization steps to introduce the cyano and cyclopropyl groups. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for further research and development.
Synthesis Methods
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide involves several key steps. One common approach is to start with a naphthalene derivative that undergoes intramolecular cyclization to form the spirocyclic core. This intermediate is then subjected to further functionalization reactions to introduce the cyano and cyclopropyl groups. For example, a naphthalene derivative can be treated with a suitable reagent to form a cyclopropane ring through an intramolecular [2+2] cycloaddition reaction. Subsequent reactions such as nucleophilic substitution and amidation can be used to introduce the desired functional groups.
Recent studies have explored alternative synthetic routes that offer improved yields and reduced environmental impact. For instance, the use of transition-metal catalysts has been shown to enhance the efficiency of key steps in the synthesis process. These advancements not only make the synthesis more cost-effective but also align with green chemistry principles.
Biological Activities
N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide has been extensively studied for its biological activities, particularly in the context of pharmacological applications. One of the most notable properties of this compound is its ability to modulate specific biological targets. Research has shown that it exhibits potent inhibitory activity against certain enzymes and receptors, making it a promising lead compound for drug discovery.
In particular, studies have demonstrated that this compound has significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Additionally, it has exhibited anti-proliferative effects on cancer cells, suggesting potential applications in oncology. These findings have sparked interest in further investigating its therapeutic potential for various diseases.
Clinical Applications and Research Trends
The potential clinical applications of N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide are currently being explored through preclinical studies and early-stage clinical trials. Initial results have been promising, with the compound showing favorable pharmacokinetic properties and low toxicity profiles in animal models.
In the field of inflammation research, this compound has been evaluated for its efficacy in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preclinical studies have shown that it can effectively reduce inflammation without causing significant side effects. These findings have led to ongoing clinical trials aimed at assessing its safety and efficacy in human patients.
In oncology, the compound's anti-proliferative effects have been investigated in various cancer cell lines. Studies have demonstrated that it can inhibit cell growth and induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity makes it an attractive candidate for further development as an anticancer agent.
Conclusion
N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide (CAS No. 1795278-82-8) is a promising compound with unique structural features and diverse biological activities. Its potential applications in treating inflammatory disorders and cancer make it an important focus of ongoing research in medicinal chemistry and pharmaceutical sciences. As synthetic methods continue to improve and clinical trials progress, this compound holds significant promise for future therapeutic developments.
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